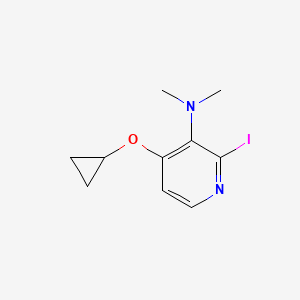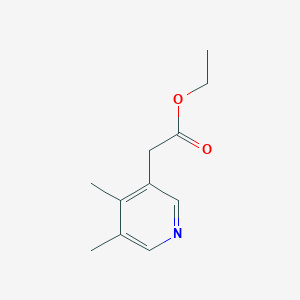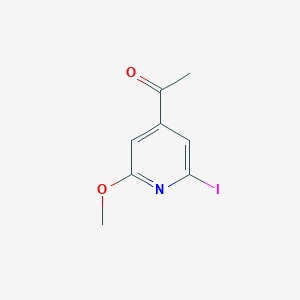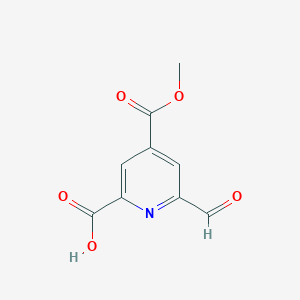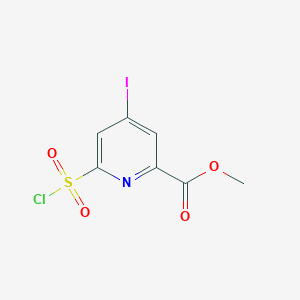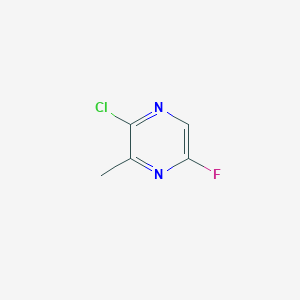
2-Chloro-5-fluoro-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-3-methylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-methylpyrazine typically involves the halogenation of pyrazine derivatives. One common method is the chlorination and fluorination of 3-methylpyrazine. The reaction conditions often include the use of halogenating agents such as chlorine gas and fluorine-containing reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to be efficient and cost-effective, utilizing catalysts to enhance reaction rates and yields. The use of continuous flow reactors and advanced separation techniques ensures the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Chloro-5-fluoro-3-methylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-3-methylpyrazine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-methylpyrazine
- 2-Fluoro-5-methylpyrazine
- 3-Chloro-5-fluoropyrazine
Uniqueness
2-Chloro-5-fluoro-3-methylpyrazine is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the pyrazine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C5H4ClFN2 |
|---|---|
Poids moléculaire |
146.55 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-3-methylpyrazine |
InChI |
InChI=1S/C5H4ClFN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 |
Clé InChI |
QJGBOGLDPSXOOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



